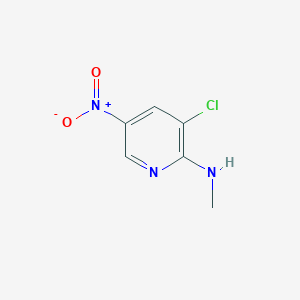

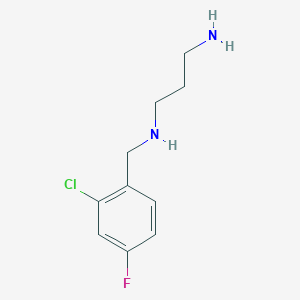

![molecular formula C13H16N4O B3023287 N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea CAS No. 925174-35-2](/img/structure/B3023287.png)

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Descripción general

Descripción

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Surface Finishing and Energy Storage Technology

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea and related compounds have been studied for their applications in electrochemical technology, particularly within the context of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs). These compounds have shown promise in electroplating and energy storage applications, highlighting their potential in enhancing the performance of electrochemical devices. The use of such compounds in electrochemical surface finishing offers a novel approach to material treatment, improving corrosion resistance and surface properties. Additionally, their application in energy storage technology could lead to the development of more efficient and sustainable energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Urea Biosensors

The detection and quantification of urea concentrations in various fields, including medical diagnostics and environmental monitoring, have been significantly advanced through the development of urea biosensors. These biosensors utilize enzyme urease as a bioreceptor element, offering a sensitive and specific method for urea detection. The integration of nanoparticles and conducting polymers in urea biosensors has improved their performance, providing a valuable tool for the rapid and accurate measurement of urea levels. This progress opens new avenues for the application of urea biosensors in health care and environmental protection (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Urease inhibitors have found applications in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors has led to the identification of compounds with potential medical applications, offering new strategies for the treatment of these infections. The development of safe and effective urease inhibitors could provide alternative therapeutic options, reducing the reliance on traditional antibiotics and mitigating the risks associated with antibiotic resistance (Kosikowska & Berlicki, 2011).

Direcciones Futuras

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea” and other imidazole derivatives may have potential applications in the development of novel drugs.

Mecanismo De Acción

Target of Action

This compound contains an imidazole ring, which is a key component in many biologically active molecules . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact mode of action would depend on the specific target and the surrounding biochemical environment.

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biological processes, including serving as key components in many enzymes and proteins . The specific pathways affected by this compound would depend on its precise targets.

Propiedades

IUPAC Name |

1-[2-(1H-imidazol-5-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-3-2-4-11(7-10)17-13(18)15-6-5-12-8-14-9-16-12/h2-4,7-9H,5-6H2,1H3,(H,14,16)(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVRSBVHGXXVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)

![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)

![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)